Apalcillin
Overview
Description
Apalcillin is a broad-spectrum, semi-synthetic penicillin derivative. It is particularly noted for its strong antibacterial activity against Pseudomonas aeruginosa and various Enterobacteriaceae species . This compound is used primarily to treat infections caused by these bacteria, including those resistant to other penicillins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Apalcillin is synthesized through a multi-step process involving the acylation of 6-aminopenicillanic acid with a naphthydridine derivative . The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Apalcillin undergoes several types of chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed by beta-lactamases, leading to the formation of inactive penicilloic acids.
Oxidation: This compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the beta-lactam ring.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of beta-lactamase enzymes or under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize this compound.
Substitution: Nucleophiles such as amines or thiols can react with the beta-lactam ring under mild conditions.
Major Products
Hydrolysis: Produces penicilloic acids.
Oxidation: Yields various oxidized derivatives depending on the specific conditions.
Substitution: Forms substituted penicillin derivatives.
Scientific Research Applications
Apalcillin has several scientific research applications:
Chemistry: Used as a model compound to study beta-lactam antibiotics and their interactions with beta-lactamases.
Medicine: Investigated for its efficacy in treating infections caused by multi-drug resistant bacteria.
Industry: Utilized in the development of new formulations and delivery systems for antibiotics.
Mechanism of Action
Apalcillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis . It binds to penicillin-binding proteins (PBPs) located on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity . This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Piperacillin: Another broad-spectrum penicillin derivative with similar antibacterial activity but less effective against Pseudomonas aeruginosa.
Ticarcillin: Similar to apalcillin but with a different spectrum of activity and less potency against certain Enterobacteriaceae.
Carbenicillin: An older penicillin derivative with a narrower spectrum of activity compared to this compound.
Uniqueness
This compound is unique in its high potency against Pseudomonas aeruginosa and its broad-spectrum activity against various gram-negative bacteria . Its ability to overcome resistance mechanisms in these bacteria makes it a valuable antibiotic in clinical settings .
Properties
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O6S/c1-25(2)19(24(35)36)30-22(34)17(23(30)37-25)29-21(33)15(12-7-4-3-5-8-12)28-20(32)13-11-27-14-9-6-10-26-16(14)18(13)31/h3-11,15,17,19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36)/t15-,17-,19+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQVYNAURODYCQ-SLFBBCNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016509 | |
Record name | Apalcillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63469-19-2 | |
Record name | Apalcillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63469-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apalcillin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063469192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apalcillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APALCILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3373RT9U7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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